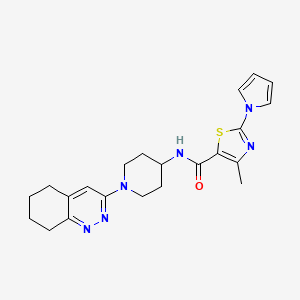

4-methyl-2-(1H-pyrrol-1-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)thiazole-5-carboxamide

Descripción

BenchChem offers high-quality 4-methyl-2-(1H-pyrrol-1-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-2-(1H-pyrrol-1-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-methyl-2-pyrrol-1-yl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6OS/c1-15-20(30-22(23-15)28-10-4-5-11-28)21(29)24-17-8-12-27(13-9-17)19-14-16-6-2-3-7-18(16)25-26-19/h4-5,10-11,14,17H,2-3,6-9,12-13H2,1H3,(H,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWHIANCHNFJEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CCN(CC3)C4=NN=C5CCCCC5=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-methyl-2-(1H-pyrrol-1-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)thiazole-5-carboxamide is a complex organic compound with potential therapeutic applications. Its structure suggests various biological activities that can be explored for medicinal chemistry.

The compound has the following chemical properties:

- Molecular Formula : C17H17F3N6OS

- Molecular Weight : 410.42 g/mol

- IUPAC Name : 4-methyl-2-pyrrol-1-yl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiazole-5-carboxamide

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties and potential therapeutic uses.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro tests demonstrated that it inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibition of proliferation |

Neuroprotective Effects

The compound has also shown neuroprotective effects in preclinical models. It exhibits antioxidant properties that help mitigate oxidative stress in neuronal cells, potentially making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotection in Animal Models

In a study involving mice subjected to induced oxidative stress, administration of the compound resulted in a significant reduction in markers of neuronal damage compared to control groups. Behavioral tests indicated improved cognitive function and memory retention.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Regulation : It interferes with key regulatory proteins involved in the cell cycle, leading to growth inhibition.

- Antioxidant Activity : By scavenging free radicals, it protects neuronal cells from oxidative damage.

Q & A

Q. What are the optimal synthetic pathways for synthesizing this compound, and what challenges arise during multi-step reactions?

The synthesis involves sequential functionalization of the thiazole and piperidine-tetrahydrocinnoline moieties. A typical approach includes:

- Step 1 : Coupling of 4-methylthiazole-5-carboxylic acid derivatives with pyrrole via nucleophilic substitution (e.g., using DMF as solvent and K₂CO₃ as base) .

- Step 2 : Amide bond formation between the thiazole-pyrrole intermediate and the piperidinyl-tetrahydrocinnoline amine, often using coupling agents like EDCI/HOBt . Key challenges : Low yields in cyclization steps due to steric hindrance from the tetrahydrocinnoline group. Purity issues require recrystallization (e.g., ethanol/water mixtures) or column chromatography .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- 1H/13C NMR : Confirms regiochemistry of the thiazole-pyrrole linkage (e.g., δ 7.2–7.5 ppm for pyrrole protons) and piperidine ring conformation .

- HRMS : Validates molecular weight (expected [M+H]+ ≈ 480–500 Da).

- Elemental analysis : Ensures stoichiometric accuracy (C, H, N within ±0.4% of theoretical values) .

- IR spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and thiazole C-S-C vibrations (~680 cm⁻¹) .

Q. How is initial biological screening performed to assess its therapeutic potential?

- In vitro assays : Test against kinase targets (e.g., PI3K/AKT/mTOR) due to the thiazole-piperidine scaffold’s kinase inhibition history. IC₅₀ values are determined via fluorescence polarization .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values compared to controls like doxorubicin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Core modifications : Replace pyrrole with imidazole or triazole to alter H-bond donor capacity .

- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the tetrahydrocinnoline ring to enhance target binding affinity.

- Docking studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., prioritize compounds with ΔG < -9 kcal/mol) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Assay standardization : Replicate conflicting studies under identical conditions (e.g., ATP concentration in kinase assays).

- Metabolic stability tests : Use liver microsomes to assess if discrepancies arise from differential CYP450-mediated degradation .

- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) if IC₅₀ values vary between fluorescence and radiometric assays .

Q. How can molecular docking and dynamics simulations elucidate its mechanism of action?

- Docking : Identify key residues (e.g., hinge region Lys-268 in PI3Kγ) interacting with the thiazole’s methyl group and tetrahydrocinnoline’s aromatic ring .

- MD simulations (GROMACS) : Simulate binding stability over 100 ns; analyze RMSD (<2.0 Å indicates stable binding) and hydrogen bond occupancy (>50% suggests critical interactions) .

Methodological and Technical Questions

Q. What purification techniques are recommended for isolating this compound from byproducts?

- HPLC : Use a C18 column with acetonitrile/water (70:30) at 1.5 mL/min for baseline separation of diastereomers.

- Recrystallization : Optimize solvent polarity (e.g., DMF/EtOH mixtures) to remove unreacted amines .

Q. How do researchers validate target specificity to avoid off-target effects?

- Kinome-wide profiling : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to calculate selectivity scores (S(10) < 0.1 indicates high specificity) .

- CRISPR knockouts : Generate cell lines lacking the putative target (e.g., PI3Kγ) to confirm loss of compound efficacy .

Data Interpretation and Optimization

Q. Which statistical models are suitable for analyzing dose-response data in preclinical studies?

- Four-parameter logistic regression : Fit dose-response curves (variable slope, R² > 0.95) using GraphPad Prism.

- ANOVA with Tukey’s post-hoc : Compare EC₅₀ values across cell lines (p < 0.01 for significance) .

Q. How can metabolic stability be improved without compromising bioactivity?

- Isosteric replacements : Substitute labile ester groups with amides (e.g., piperidine-4-carboxamide → piperidine-4-sulfonamide) .

- Prodrug strategies : Introduce acetyl-protected hydroxyl groups to reduce first-pass metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.